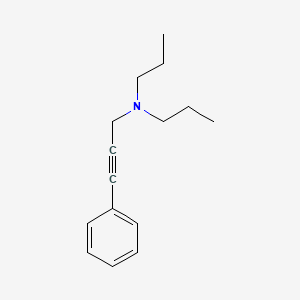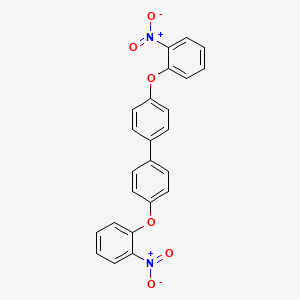
(3-Phenyl-prop-2-ynyl)-dipropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyl-prop-2-ynyl)-dipropyl-amine is an organic compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a dipropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-prop-2-ynyl)-dipropyl-amine typically involves the reaction of 3-phenylprop-2-yn-1-amine with dipropylamine under specific conditions. One common method includes the use of hydrogen chloride in tetrahydrofuran and 1,4-dioxane at room temperature, followed by treatment with water and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenyl-prop-2-ynyl)-dipropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran and dioxane .
Major Products
Major products formed from these reactions include substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Phenyl-prop-2-ynyl)-dipropyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of mammalian squalene epoxidase.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Phenyl-prop-2-ynyl)-dipropyl-amine involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of mammalian squalene epoxidase by binding to the enzyme’s active site, thereby preventing the conversion of squalene to squalene epoxide . This inhibition can affect various biological pathways and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-Phenyl-prop-2-ynyl)-dipropyl-amine include:
3-Phenylprop-2-ynylamines: These compounds share the phenylprop-2-ynyl structure but differ in the attached amine groups.
Dipropylamines: Compounds with dipropylamine moieties but different substituents on the phenyl or propynyl groups.
Uniqueness
Its ability to inhibit specific enzymes, such as squalene epoxidase, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
3-phenyl-N,N-dipropylprop-2-yn-1-amine |
InChI |
InChI=1S/C15H21N/c1-3-12-16(13-4-2)14-8-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,12-14H2,1-2H3 |
Clé InChI |
JVLCIWLFCKTNNM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)

![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706191.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706215.png)
